molecular formula C9H16O2 B2677633 (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid CAS No. 2248187-10-0

(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid

Cat. No. B2677633
M. Wt: 156.225
InChI Key: ZKWYHYUZDOEHOW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid is a chemical compound that belongs to the class of cyclobutyl carboxylic acids. It is also known as Cyclobutylpropanoic acid or CBPA. This compound has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide (NO) and inflammation. In addition, (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid has been found to decrease the expression of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to explore its potential as an analgesic agent for the treatment of chronic pain. Additionally, further research can be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid can be achieved by several methods. One of the most common methods is the reaction of 3,3-Dimethylcyclobutanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester. Another method involves the reaction of 3,3-Dimethylcyclobutanone with ethyl acetoacetate in the presence of a base, followed by hydrolysis of the resulting ester.

Scientific Research Applications

(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid has been extensively studied for its potential applications in drug development and medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been found to inhibit the production of prostaglandins, which are involved in the inflammatory response.

properties

IUPAC Name

(2R)-2-(3,3-dimethylcyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(8(10)11)7-4-9(2,3)5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWYHYUZDOEHOW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC(C1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid

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